molecular formula C17H20N2S B13288726 [2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine

[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine

Cat. No.: B13288726
M. Wt: 284.4 g/mol
InChI Key: PJFOVSTWJXTVEX-UHFFFAOYSA-N
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Description

[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features an indole moiety, which is known for its aromaticity and ability to participate in various chemical reactions .

Chemical Reactions Analysis

[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to various receptors, modulating their activity. For example, it can inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation . The thiophene moiety may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to [2-(2,5-Dimethyl-1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    5-Methoxy-N,N-dimethyltryptamine: A naturally occurring psychedelic compound.

The uniqueness of this compound lies in its combination of the indole and thiophene moieties, which may result in distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

Molecular Formula

C17H20N2S

Molecular Weight

284.4 g/mol

IUPAC Name

2-(2,5-dimethyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethanamine

InChI

InChI=1S/C17H20N2S/c1-12-5-6-17-16(10-12)15(13(2)19-17)7-8-18-11-14-4-3-9-20-14/h3-6,9-10,18-19H,7-8,11H2,1-2H3

InChI Key

PJFOVSTWJXTVEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=CS3)C

Origin of Product

United States

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